molecular formula C14H12O2 B2420362 2-Methoxy-4-phenylbenzaldehyde CAS No. 343603-82-7

2-Methoxy-4-phenylbenzaldehyde

Cat. No.: B2420362
CAS No.: 343603-82-7
M. Wt: 212.248
InChI Key: OSSPZRHEHZZDSX-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenylbenzaldehyde is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.25 g/mol . . This compound is characterized by a methoxy group attached to the benzene ring, which is further substituted with a phenyl group and an aldehyde group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-phenylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonic acid, 1,1,1-trifluoro-, 4-formyl-3-methoxyphenyl ester with phenylboronic acid . The reaction typically requires a catalyst and specific reaction conditions, such as temperature and solvent, to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxy-4-phenylbenzoic acid.

    Reduction: 2-Methoxy-4-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Methoxy-4-phenylbenzaldehyde is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various derivatives that are valuable in pharmaceuticals and fine chemical production. The compound can undergo several reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemistry applications.

Key Reactions

  • Oxidation : Converts the aldehyde group to a carboxylic acid (2-Methoxy-4-phenylbenzoic acid).
  • Reduction : Reduces the aldehyde to form an alcohol (2-Methoxy-4-phenylbenzyl alcohol).
  • Substitution : The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Biological Research

Enzyme-Catalyzed Reactions
In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its ability to form covalent bonds with nucleophilic sites on proteins and enzymes allows researchers to explore its effects on enzyme activity and potential therapeutic applications.

Industrial Applications

Production of Fine Chemicals
Industrially, this compound is employed in the production of fine chemicals and specialty materials. Its role as a building block in manufacturing processes highlights its importance in creating high-value products.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Cytotoxicity Studies : Research has demonstrated significant cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Activity : The compound has shown moderate antimicrobial properties against Gram-positive bacteria, suggesting applications in developing antimicrobial agents.
  • Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have provided insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-phenylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and phenyl groups can influence the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbenzaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxybenzaldehyde: Lacks the phenyl group, affecting its overall structure and function.

    4-Methoxybenzaldehyde: Similar structure but with the methoxy group in a different position, leading to variations in reactivity.

Uniqueness

2-Methoxy-4-phenylbenzaldehyde is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.

Biological Activity

2-Methoxy-4-phenylbenzaldehyde, an organic compound with the molecular formula C14H12O2, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, including antibacterial, antioxidant, and potential anticancer properties, supported by relevant studies and data.

  • Molecular Weight : 212.25 g/mol
  • Chemical Structure : The compound consists of a methoxy group and a phenyl group attached to a benzaldehyde backbone.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and phenyl groups influence the compound's binding affinity and specificity for different targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its effectiveness against Staphylococcus aureus, where treatment resulted in a 98% reduction in bacterial counts in infected mice kidneys compared to controls .

Table 1: Antibacterial Activity Against Various Pathogens

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The compound has also shown promising antioxidant activity. In vitro assays using DPPH and ABTS methods revealed that it effectively scavenges free radicals, suggesting its potential as a natural antioxidant agent .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)Reference
DPPH25
ABTS30

Cytotoxicity

In studies assessing cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells, this compound demonstrated selective cytotoxicity, indicating potential for further development as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A case study involving the application of this compound in treating systemic infections showed significant promise. Mice treated with the compound exhibited drastically reduced bacterial loads compared to untreated controls, highlighting its therapeutic potential against bacterial infections .
  • Antioxidant Properties : Another study explored the antioxidant capabilities of extracts containing this compound from red cabbage. The results indicated that the compound contributed significantly to the overall antioxidant activity of the extracts, showcasing its utility in food preservation and health applications .

Properties

IUPAC Name

2-methoxy-4-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-9-12(7-8-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPZRHEHZZDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of toluene (30 mL) and water (5 mL) was degassed with nitrogen for 30 min. A mixture of sodium carbonate (2.26 g, 6.9 mmol) was added followed by 2-methoxy-4-bromobenzaldehyde (0.5 g, 2.3 mmol), phenylboronic acid (0.337 g, 2.7 mmol) and tetrakis triphenyl phosphene palladium(0) (0.261 g, 0.022 mmol) to the above degassed water/toluene mixture. The reaction mixture was then refluxed overnight. After the reaction is completed, it was cooled to room temperature and extracted with ethyl acetate. The combined organic layers were dried over sodium sulphate and concentrated. The obtained residue was purified by column chromatography using 3% ethyl acetate in hexane to obtain the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.337 g
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis triphenyl
Quantity
0.261 g
Type
reactant
Reaction Step Five

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